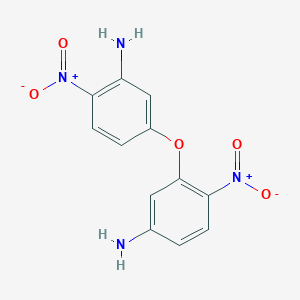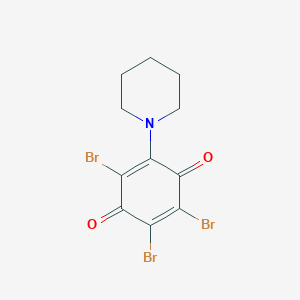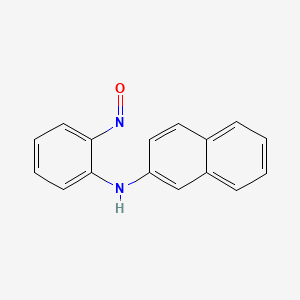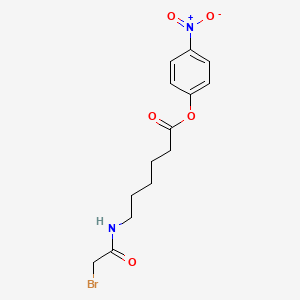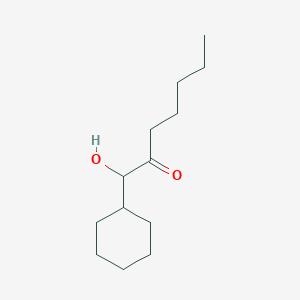
2-Heptanone, 1-cyclohexyl-1-hydroxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Heptanone, 1-cyclohexyl-1-hydroxy- is an organic compound with the molecular formula C13H24O2. It is a ketone with a hydroxyl group attached to the first carbon of the heptanone chain and a cyclohexyl group attached to the same carbon. This compound is known for its distinctive chemical structure, which combines a linear heptanone chain with a cyclohexyl ring, making it a subject of interest in various fields of research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Heptanone, 1-cyclohexyl-1-hydroxy- can be achieved through several methods. One common approach involves the reaction of cyclohexylmagnesium bromide with 2-heptanone in the presence of a suitable solvent such as diethyl ether. The reaction proceeds via the formation of a Grignard reagent, which then reacts with the ketone to form the desired product.
Another method involves the reduction of 1-cyclohexyl-2-heptanone using a reducing agent such as sodium borohydride or lithium aluminum hydride. This reduction process converts the ketone group into a hydroxyl group, resulting in the formation of 2-Heptanone, 1-cyclohexyl-1-hydroxy-.
Industrial Production Methods
Industrial production of 2-Heptanone, 1-cyclohexyl-1-hydroxy- typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Industrial processes often employ continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
2-Heptanone, 1-cyclohexyl-1-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for halogenation.
Major Products Formed
Oxidation: Oxidation of the hydroxyl group can yield 1-cyclohexyl-2-heptanone or 1-cyclohexyl-2-heptanoic acid.
Reduction: Reduction of the ketone group can produce 1-cyclohexyl-2-heptanol.
Substitution: Substitution reactions can result in compounds such as 1-cyclohexyl-2-heptyl chloride or 1-cyclohexyl-2-heptylamine.
科学的研究の応用
2-Heptanone, 1-cyclohexyl-1-hydroxy- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of 2-Heptanone, 1-cyclohexyl-1-hydroxy- involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The cyclohexyl group provides hydrophobic interactions, which can affect the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
類似化合物との比較
2-Heptanone, 1-cyclohexyl-1-hydroxy- can be compared with other similar compounds such as:
2-Heptanone: Lacks the cyclohexyl and hydroxyl groups, making it less complex and less versatile in chemical reactions.
1-Cyclohexyl-2-heptanone:
1-Cyclohexyl-2-heptanol: Contains a hydroxyl group but lacks the ketone functionality, influencing its chemical behavior and uses.
The unique combination of a cyclohexyl ring, a hydroxyl group, and a ketone group in 2-Heptanone, 1-cyclohexyl-1-hydroxy- makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
143676-08-8 |
|---|---|
分子式 |
C13H24O2 |
分子量 |
212.33 g/mol |
IUPAC名 |
1-cyclohexyl-1-hydroxyheptan-2-one |
InChI |
InChI=1S/C13H24O2/c1-2-3-5-10-12(14)13(15)11-8-6-4-7-9-11/h11,13,15H,2-10H2,1H3 |
InChIキー |
KDNZGAUYXFDQFQ-UHFFFAOYSA-N |
正規SMILES |
CCCCCC(=O)C(C1CCCCC1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


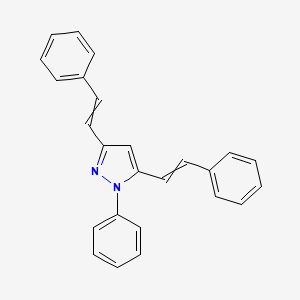
![Acetaldehyde, [2,2-bis(acetyloxy)ethoxy]-](/img/structure/B12544365.png)
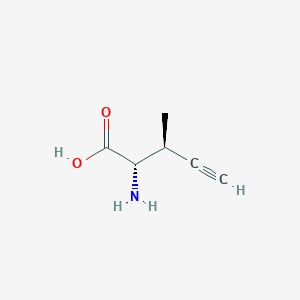
![Acetic acid, [2-(2-methoxyethoxy)ethoxy]-, ethyl ester](/img/structure/B12544375.png)
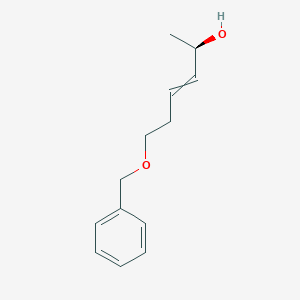
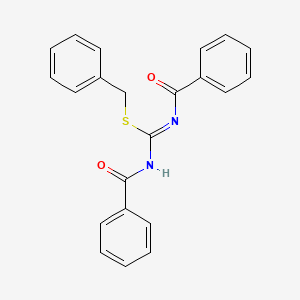
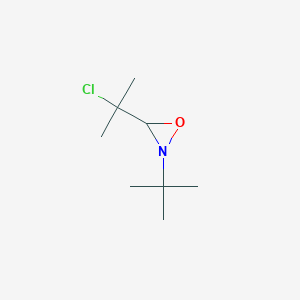
![1,1'-[(2-Methylpropane-1,3-diyl)bis(oxymethylene)]dibenzene](/img/structure/B12544400.png)
